N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
CAS No.: 891132-39-1
Cat. No.: VC11879523
Molecular Formula: C15H8Cl2FN3O2
Molecular Weight: 352.1 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide - 891132-39-1](/images/structure/VC11879523.png)
Specification
CAS No. | 891132-39-1 |
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Molecular Formula | C15H8Cl2FN3O2 |
Molecular Weight | 352.1 g/mol |
IUPAC Name | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide |
Standard InChI | InChI=1S/C15H8Cl2FN3O2/c16-9-4-5-12(17)11(7-9)14-20-21-15(23-14)19-13(22)8-2-1-3-10(18)6-8/h1-7H,(H,19,21,22) |
Standard InChI Key | AXKZUSVUHWDNGY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Structural and Chemical Overview
Molecular Architecture
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide features a 1,3,4-oxadiazole ring substituted at the 5-position with a 2,5-dichlorophenyl group and at the 2-position with a 3-fluorobenzamide moiety. The 1,3,4-oxadiazole scaffold is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability . The dichlorophenyl group introduces steric bulk and lipophilicity, while the fluorine atom on the benzamide enhances electronegativity and potential hydrogen-bonding interactions.
Synthetic Relevance
The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions of diacylhydrazides or thiourea intermediates. For example, N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) was synthesized via intramolecular cyclization of a thiourea derivative under reflux conditions . By analogy, the target compound could be derived from a 3-fluorobenzoic acid hydrazide precursor reacting with 2,5-dichlorophenyl isothiocyanate, followed by oxidative cyclization.
Proposed Synthetic Pathway
Reaction Mechanism
The synthesis begins with the formation of a thiourea intermediate through the nucleophilic attack of 3-fluorobenzoic acid hydrazide on 2,5-dichlorophenyl isothiocyanate. Subsequent intramolecular cyclization eliminates hydrogen sulfide (H₂S), yielding the 1,3,4-oxadiazole ring (Scheme 1). This method mirrors the synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5), where cyclization of a thiourea derivative produced the oxadiazole core in 70–89% yield .
Scheme 1: Proposed synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide.
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Step 1: 3-Fluorobenzoic acid hydrazide + 2,5-dichlorophenyl isothiocyanate → Thiourea intermediate.
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Step 2: Cyclization under reflux (e.g., ethanol, 5 h) → Target compound + H₂S.
Optimization Considerations
Key parameters include reaction temperature, solvent choice, and catalyst use. For instance, the synthesis of a4 employed ethanol as a solvent and achieved cyclization within 5 hours . Elemental analysis and spectroscopic data from analogous compounds suggest that the target molecule would require similar conditions for optimal yield.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of the target compound is expected to show:
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C-F stretch: ~1220 cm⁻¹.
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C-Cl stretches: ~750 cm⁻¹ and ~550 cm⁻¹.
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N-H stretch: ~3200 cm⁻¹ (amide NH).
These peaks align with those observed in N-[(2-benzoylhydrazinyl)carbonothioyl]furan-2-carboxamide (a3), which exhibited a C=O stretch at 1667 cm⁻¹ and aromatic C-H stretches near 3100 cm⁻¹ .
¹H NMR (DMSO-d₆)
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Aromatic protons:
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2,5-Dichlorophenyl: δ 7.5–7.8 ppm (doublets, J = 8.5 Hz).
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3-Fluorobenzamide: δ 7.3–8.1 ppm (multiplet).
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NH proton: δ ~12.9 ppm (singlet, exchanges with D₂O).
¹³C NMR
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C=O: δ ~165 ppm.
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Oxadiazole carbons: δ ~160–170 ppm.
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Aromatic carbons: δ 110–140 ppm.
These shifts correlate with data for a5, where the oxadiazole carbons resonated at 162–159 ppm, and the furan carbons appeared at 112–148 ppm .
Elemental Analysis
The calculated formula for C₁₅H₈Cl₂FN₃O₂ is:
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C: 49.21%, H: 2.20%, N: 11.47%, Cl: 19.36%, F: 5.19%.
Deviations >0.3% would indicate impurities, as seen in a3 (C: 53.97% calc. vs. 53.95% found) .
Biological Activity and Structure-Activity Relationships (SAR)
Antidiabetic and Antimicrobial Prospects
Though direct data are lacking, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides with halogen substituents have shown antidiabetic activity via 11β-HSD1 inhibition . The electron-withdrawing effects of Cl and F could modulate enzymatic interactions, warranting further exploration.
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